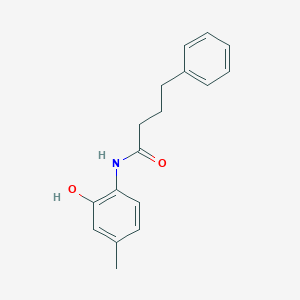
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide, also known as HMB, is a naturally occurring compound that has gained attention in recent years due to its potential health benefits. HMB is a metabolite of the amino acid leucine and is involved in protein synthesis and muscle repair.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide is not fully understood, but it is believed to work by increasing protein synthesis and reducing protein breakdown in muscles. N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide may also have anti-inflammatory and antioxidant effects, which may help reduce muscle damage and inflammation.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to have several biochemical and physiological effects. In muscle tissue, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to increase protein synthesis and reduce protein breakdown, which may lead to increased muscle mass and strength. N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide may also reduce muscle damage and inflammation, which can help improve recovery after exercise. In addition, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to have anti-inflammatory and antioxidant effects, which may help reduce the risk of chronic diseases.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has several advantages for lab experiments, including its well-established synthesis method and its ability to be easily measured in biological samples. However, there are also some limitations to using N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide in lab experiments. For example, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide can be difficult to administer in precise doses, and its effects may vary depending on the individual's age, sex, and fitness level.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide. One area of interest is the potential use of N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide in disease prevention, particularly in the prevention of chronic diseases such as cancer and heart disease. Another area of interest is the use of N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide in combination with other nutrients or supplements to enhance its effects on muscle mass and strength. Finally, further research is needed to better understand the mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide and its effects on different populations, such as older adults and athletes.
Conclusion
In conclusion, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide, or N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide, is a naturally occurring compound that has potential health benefits in various fields, including sports nutrition, aging, and disease prevention. N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide is synthesized from the amino acid leucine and works by increasing protein synthesis and reducing protein breakdown in muscles. N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has several advantages for lab experiments, but there are also some limitations to using N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide in research. Further research is needed to fully understand the potential health benefits of N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide and its mechanism of action.
Synthesis Methods
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide can be synthesized from the amino acid leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase. KIC is then converted to N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide by the enzyme alpha-ketoisocaproate dioxygenase.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been extensively studied for its potential health benefits in various fields, including sports nutrition, aging, and disease prevention. In sports nutrition, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to improve muscle strength and reduce muscle damage during high-intensity exercise. In aging, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to improve muscle mass and reduce muscle loss, which is important for maintaining physical function and independence in older adults. In disease prevention, N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide has been shown to have anti-inflammatory and antioxidant properties, which may help reduce the risk of chronic diseases such as cancer and heart disease.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-10-11-15(16(19)12-13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12,19H,5,8-9H2,1H3,(H,18,20) |
InChI Key |
IIICGRHQLGIDOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





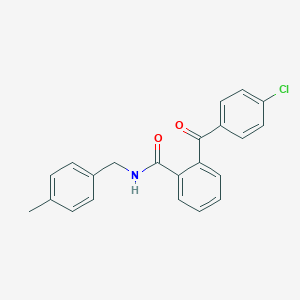

![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
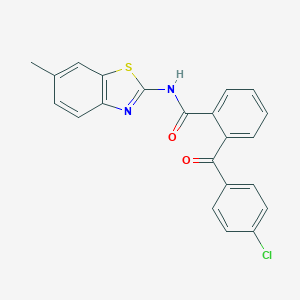
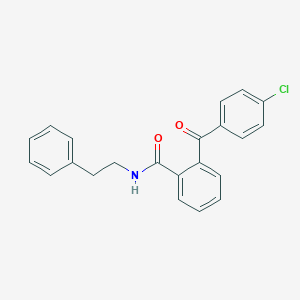

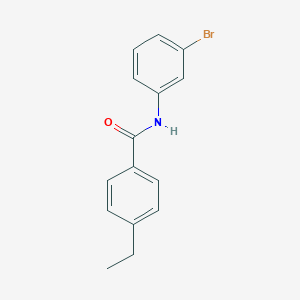
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

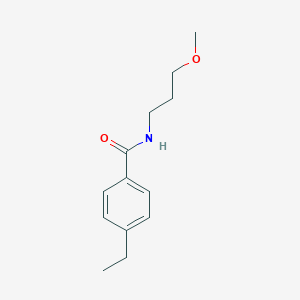
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)